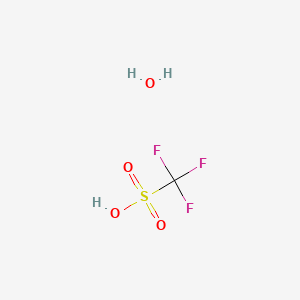
Trifluoromethanesulphonic acid monohydrate
Cat. No. B8475724
Key on ui cas rn:
49789-04-0
M. Wt: 168.09 g/mol
InChI Key: YZFVQLCAVQBYIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05155283
Procedure details


The trace amount of trifluoromethane sulfonic acid monohydrate in the non-aqueous, cyclohexane-rich phase is neutralized with calcium hydroxide to produce calcium trifluoromethane sulfonate, which is filtered from the finished product. The calcium trifluoromethane sulfonate can be converted to trifluoromethane sulfonic acid monohydrate and the recovered trifluoromethane sulfonic acid monohydrate reused.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
calcium trifluoromethane sulfonate
Identifiers


|
REACTION_CXSMILES
|
O.[F:2][C:3]([F:9])([F:8])[S:4]([OH:7])(=[O:6])=[O:5].[OH-].[Ca+2:11].[OH-]>C1CCCCC1>[F:2][C:3]([F:9])([F:8])[S:4]([O-:7])(=[O:6])=[O:5].[Ca+2:11].[F:2][C:3]([F:9])([F:8])[S:4]([O-:7])(=[O:6])=[O:5] |f:0.1,2.3.4,6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.FC(S(=O)(=O)O)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
calcium trifluoromethane sulfonate
|
|
Type
|
product
|
|
Smiles
|
FC(S(=O)(=O)[O-])(F)F.[Ca+2].FC(S(=O)(=O)[O-])(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
